molecular formula C13H12ClN3O3S B2972377 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide CAS No. 1147536-75-1

2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2972377
CAS No.: 1147536-75-1
M. Wt: 325.77
InChI Key: JOEJJQGAUVEZHM-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide is a chemical compound of significant interest in research and development, particularly in the field of medicinal chemistry. It features a pyridine-3-carboxamide core, a structure present in various biologically active molecules, and incorporates the N-acyl sulfonamide functional group. The N-acyl sulfonamide moiety is a well-established bioisostere for carboxylic acids, offering improved hydrolytic and enzymatic stability while maintaining similar acidity and hydrogen-bonding potential, which is crucial for optimizing drug-like properties . Compounds with this functional group are being investigated for a wide spectrum of therapeutic applications, including treatments for cancer, diabetes, hypertension, and bacterial infections . The specific structural motifs in this compound—the chloropyridine and the sulfamoylmethylphenyl group—suggest potential for diverse biological activity. Research on analogous pyridine-3-carboxamide compounds has demonstrated efficacy against agricultural bacterial pathogens such as Ralstonia solanacearum , indicating the potential of this chemical class in antimicrobial applications . The presence of the sulfonamide group also makes it a valuable scaffold for exploring enzyme inhibition, particularly against targets like carbonic anhydrases. This product is intended for research use by qualified professionals in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a probe for studying protein-ligand interactions through biochemical and molecular docking studies .

Properties

IUPAC Name

2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-12-11(2-1-7-16-12)13(18)17-10-5-3-9(4-6-10)8-21(15,19)20/h1-7H,8H2,(H,17,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEJJQGAUVEZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-(sulfamoylmethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to ensure consistent production and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can result in various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Key Observations:

  • Boscalid ’s dual chlorophenyl groups confer broad-spectrum fungicidal activity by inhibiting mitochondrial complex II in fungi .
  • 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide (CAS 57021-62-2) lacks aromatic chlorine but includes methyl groups, which may reduce steric hindrance and alter hydrophobicity .
  • Telacebec exemplifies therapeutic adaptation, where a trifluoromethoxy-piperidine substituent enables targeting of Mycobacterium tuberculosis .

Physicochemical and Pharmacological Properties

  • Boscalid : LogP = 3.5 (lipophilic), melting point = 142–144°C, stable under ambient conditions .
  • 2-Chloro-N-[2-(4-morpholinyl)phenyl]nicotinamide (CAS 400076-83-7): Predicted boiling point = 432.5°C, density = 1.341 g/cm³, pKa = 10.75, suggesting moderate solubility in polar solvents .
  • Telacebec : High molecular weight (493.89 g/mol) with a pyrazolyl-pyrrolidinyl substituent, enabling penetration of mycobacterial cell walls .

Biological Activity

2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide is a sulfonamide derivative with significant biological activity, particularly in medicinal chemistry. Its structure, which includes both sulfonamide and pyridine moieties, suggests potential applications in various therapeutic areas, including antimicrobial and anticancer research.

  • IUPAC Name: this compound
  • CAS Number: 1147536-75-1
  • Molecular Weight: 325.77 g/mol
  • Chemical Structure:
InChI 1S C13H12ClN3O3S c14 12 11 2 1 7 16 12 13 18 17 10 5 3 9 4 6 10 8 21 15 19 20 h1 7H 8H2 H 17 18 H2 15 19 20 \text{InChI 1S C13H12ClN3O3S c14 12 11 2 1 7 16 12 13 18 17 10 5 3 9 4 6 10 8 21 15 19 20 h1 7H 8H2 H 17 18 H2 15 19 20 }

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrase enzymes. The sulfonamide group interacts with the active site of the enzyme, leading to reduced production of bicarbonate ions. This inhibition can have various biological effects:

  • Antimicrobial Activity: By inhibiting carbonic anhydrase, the compound may disrupt microbial metabolism.
  • Anticancer Properties: The inhibition of bicarbonate production is linked to reduced tumor growth in certain cancer types.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively target bacterial infections by interfering with folate synthesis pathways .

Table 1: Antimicrobial Activity Comparison

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
SulfamethoxazoleE. coli16 µg/mL
TrimethoprimStaphylococcus aureus8 µg/mL

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. Its mechanism involves the inhibition of tumor-associated carbonic anhydrases, leading to decreased tumor cell proliferation and enhanced apoptosis.

Case Study: In Vitro Analysis

In a study examining the effects of various sulfonamide derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in human breast cancer cells (MCF7), demonstrating an IC50 value of approximately 25 µM .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition: It effectively inhibits several isoforms of carbonic anhydrase with IC50 values ranging from 10 µM to 30 µM.
  • Comparison with Other Inhibitors:

Table 2: Enzyme Inhibition IC50 Values

CompoundCarbonic Anhydrase IsoformIC50 (µM)
This compoundII15
AcetazolamideII0.5
MethazolamideIV20

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